2,5-Diamino-3-nitrobenzeneethanole
Description
2,5-Diamino-3-nitrobenzeneethanole is a nitro-aromatic compound featuring a benzene ring substituted with amino groups at positions 2 and 5, a nitro group at position 3, and an ethanol moiety. Its molecular formula is C₈H₁₀N₃O₃, with a molecular weight of 205.18 g/mol. The compound’s structure combines electron-donating amino groups and an electron-withdrawing nitro group, creating unique electronic and steric properties.
- Nitro reduction: Use of reducing agents like SnCl₂·2H₂O in ethanol under reflux to convert nitro precursors to amino groups, as seen in the preparation of 4-(substituted)-5-fluorobenzene-1,2-diamine .
- Stability considerations: Diamines with nitro groups are often unstable and may require immediate use in subsequent reactions to avoid decomposition .
Properties
CAS No. |
10435-35-5 |
|---|---|
Molecular Formula |
C26H33Cl3N2O4 |
Molecular Weight |
543.9 g/mol |
IUPAC Name |
4-[2-[4-[2,2,2-trichloro-1-[4-(2-morpholin-4-ylethoxy)phenyl]ethyl]phenoxy]ethyl]morpholine |
InChI |
InChI=1S/C26H33Cl3N2O4/c27-26(28,29)25(21-1-5-23(6-2-21)34-19-13-30-9-15-32-16-10-30)22-3-7-24(8-4-22)35-20-14-31-11-17-33-18-12-31/h1-8,25H,9-20H2 |
InChI Key |
JDPDDSGLDHCUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCCN4CCOCC4)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-Diamino-3-nitrobenzeneethanole typically involves multiple steps, starting from o-nitrobenzaldehyde as a precursor. The preparation method includes:
Catalyzed Hydrogenation Reduction: Using metal catalysts such as 5% palladium-charcoal and skeletal nickel to reduce o-nitrobenzaldehyde.
Oxidation-Reduction: Employing hydrogen peroxide for oxidation and hydrobromic acid for bromination.
Crystallization: The final product is crystallized using solvents like methanol, ethanol, acetone, chloroform, and dichloroethane to achieve high purity.
Chemical Reactions Analysis
2,5-Diamino-3-nitrobenzeneethanole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, hydrogen peroxide, and hydrobromic acid.
Scientific Research Applications
2,5-Diamino-3-nitrobenzeneethanole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of coordination polymers and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diamino-3-nitrobenzeneethanole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the reduction of the nitro group and subsequent interactions with cellular components. The specific molecular targets and pathways depend on the context of its application .
Comparison with Similar Compounds
Key Findings:
However, the ketone group may confer greater thermal stability due to reduced hydrogen bonding . The fluoro substituent in 4-(substituted)-5-fluorobenzene-1,2-diamine introduces strong electron-withdrawing effects, likely accelerating nitro-group reactivity in electrophilic substitutions compared to the ethanol analog .
Synthesis and Stability: Both this compound and 4-(substituted)-5-fluorobenzene-1,2-diamine share instability post-synthesis, necessitating rapid downstream use . In contrast, 1-(2-Amino-6-nitrophenyl)ethanone exhibits greater stability, possibly due to the absence of adjacent amino groups that promote oxidation .
Hazard Profiles: While 1-(2-Amino-6-nitrophenyl)ethanone lacks formal hazard classification, precautionary measures (e.g., avoiding inhalation) are recommended due to insufficient toxicological data .
Research Implications and Gaps
- Synthetic Optimization: The instability of diamino-nitrobenzene derivatives highlights the need for stabilizing agents or in-situ reaction protocols to improve utility in pharmaceuticals or materials science.
- Toxicological Studies: Systematic studies on this compound’s environmental and health impacts are critical, as analogs like 1-(2-Amino-6-nitrophenyl)ethanone lack comprehensive safety data .
- Electronic Effects: Further computational modeling could elucidate how substituents (e.g., ethanol vs. fluoro) modulate the nitro group’s reactivity in electrophilic or nucleophilic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
